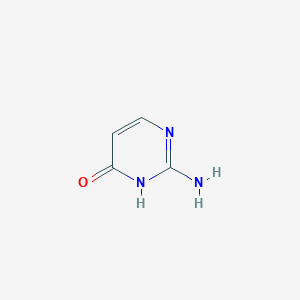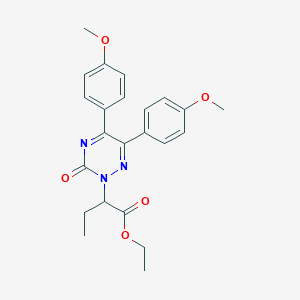
2-(1-Ethoxycarbonyl-1-propyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the triazine family, which is characterized by a heterocyclic ring structure containing three nitrogen atoms. The presence of methoxyphenyl groups and an ethyl ester moiety further enhances its chemical reactivity and potential utility in diverse research areas.
Preparation Methods
The synthesis of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazine ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under controlled conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where methoxy-substituted benzene derivatives react with the triazine ring.
Esterification: The final step involves the esterification of the triazine derivative with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazine ring or the ester group.
Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl groups may enhance binding affinity and specificity, while the ethyl ester moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate can be compared with other triazine derivatives, such as:
Bemotrizinol: Known for its use as a UV filter in sunscreens, Bemotrizinol shares structural similarities but differs in its specific functional groups and applications.
Atrazine: A widely used herbicide, Atrazine has a simpler structure and different functional groups, leading to distinct chemical properties and uses.
Melamine: Used in the production of plastics and resins, Melamine has a triazine core but lacks the methoxyphenyl and ester groups, resulting in different reactivity and applications.
The uniqueness of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate lies in its combination of functional groups, which confer specific chemical and biological properties not found in other triazine derivatives.
Properties
CAS No. |
108734-83-4 |
|---|---|
Molecular Formula |
C23H25N3O5 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanoate |
InChI |
InChI=1S/C23H25N3O5/c1-5-19(22(27)31-6-2)26-23(28)24-20(15-7-11-17(29-3)12-8-15)21(25-26)16-9-13-18(30-4)14-10-16/h7-14,19H,5-6H2,1-4H3 |
InChI Key |
FGZCPFGUIQVTMU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Synonyms |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-ethyl -3-oxo-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


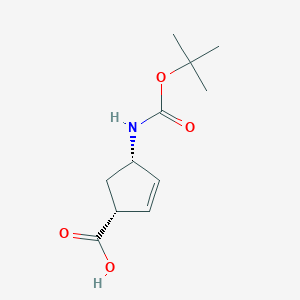
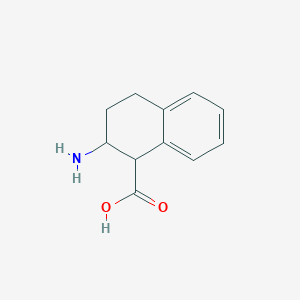
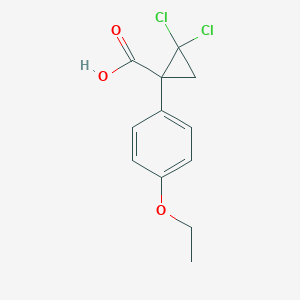
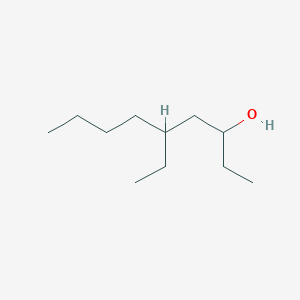




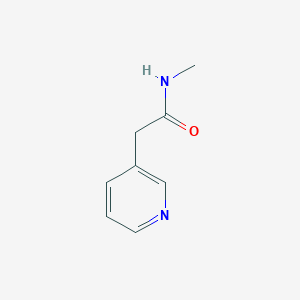
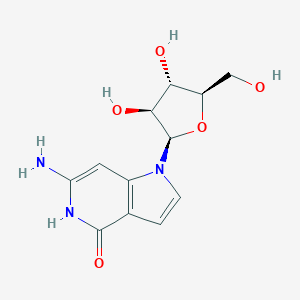
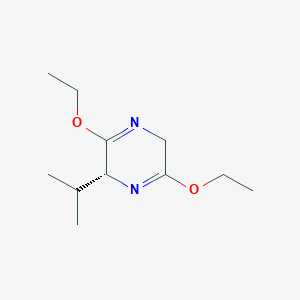
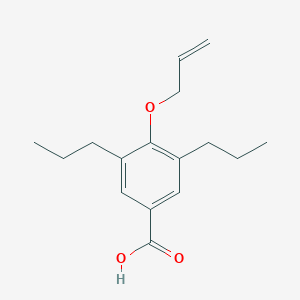
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
